molecular formula C25H22N4O6 B11273263 N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3,5-dinitro-N-phenylbenzamide

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3,5-dinitro-N-phenylbenzamide

Cat. No.: B11273263
M. Wt: 474.5 g/mol
InChI Key: UVEFOPZRKZZFEY-UHFFFAOYSA-N
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Description

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3,5-dinitro-N-phenylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3,5-dinitro-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Acetylation and Methylation: The quinoline core is then acetylated and methylated to introduce the acetyl and methyl groups at the desired positions.

    Amidation: The final step involves the formation of the amide bond between the quinoline derivative and the phenylbenzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3,5-dinitro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could lead to the formation of quinoline N-oxides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3,5-dinitro-N-phenylbenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
  • N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide

Uniqueness

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3,5-dinitro-N-phenylbenzamide is unique due to the presence of both the quinoline core and the dinitrobenzamide moiety. This combination of structural features imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C25H22N4O6

Molecular Weight

474.5 g/mol

IUPAC Name

N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-3,5-dinitro-N-phenylbenzamide

InChI

InChI=1S/C25H22N4O6/c1-16-12-24(22-10-6-7-11-23(22)26(16)17(2)30)27(19-8-4-3-5-9-19)25(31)18-13-20(28(32)33)15-21(14-18)29(34)35/h3-11,13-16,24H,12H2,1-2H3

InChI Key

UVEFOPZRKZZFEY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C)N(C3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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